2-Deoxy-D-arabino-hexose Propylene Dithioacetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

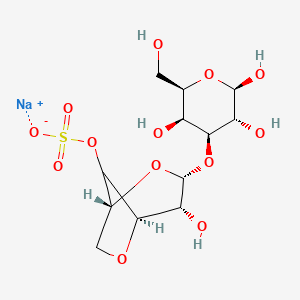

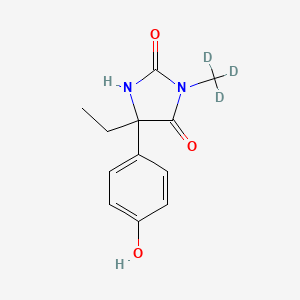

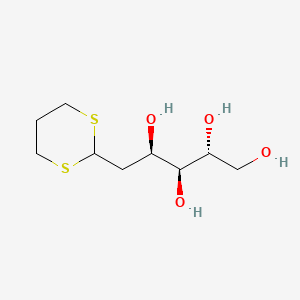

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a biochemical used for proteomics research . It has a molecular weight of 254.37 and a molecular formula of C9H18O4S2 .

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 sulfides . The chemical formula can be written as C9H18O4S2 .Physical And Chemical Properties Analysis

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a solid substance that is soluble in DMSO and Methanol . It should be stored at -20° C .Applications De Recherche Scientifique

Synthesis Techniques : A general method for synthesizing 2-deoxyhexoses, including 2-Deoxy-D-arabino-hexose, is described, highlighting regio- and stereo-specific reduction processes (Wong & Gray, 1980).

Conversion Processes : Research on converting 2-amino-2-deoxy-D-glucose diethyl dithioacetal hydrochloride into 2-s-ethyl-2-thio-D-glucose reveals potential for biochemical transformations (Ashmawy et al., 1968).

Triacetalated Aldohexoses Synthesis : One study shows how 2-Deoxy-D-arabino-hexose can be treated to produce acyclic dimethyl and dibenzyl acetals, demonstrating potential in organic synthesis (Kiso et al., 1984).

Carbon-13 Labeling for Stability Testing : The synthesis of 2-Deoxy-D-arabino-[6-13C]hexose for testing the stability of its phosphate in brain tissue is an example of its application in biochemical studies (Walker et al., 1988).

Photodeoxygenation Synthesis : The synthesis of 2-Deoxy-3-O-methyl-D-arabino-hexose via photodeoxygenation highlights a novel approach to manipulating this compound (Dornhagen & Scharf, 1986).

Enzymatic Reactions and Specificity : A study on the substrate specificity of yeast hexokinase with various deoxyfluoro-D-glucopyranoses, including 2-deoxy-2,2-difluoro-D-arabino-hexose, provides insight into enzyme-substrate interactions (Bessell et al., 1972).

2-Deoxy-Aldoses Derivatives and Reactions : The reaction of 2-Deoxy-D-arabino-hexose with alkaline hydrogen peroxide demonstrates its reactivity and potential for producing new compounds (Isbell et al., 1981).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2-Deoxy-D-arabino-hexose Propylene Dithioacetal are currently unknown . Identifying these pathways can provide insights into the downstream effects of the compound and its potential impacts on cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propriétés

IUPAC Name |

(2R,3S,4R)-5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2/t6-,7-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXJUJGCKXSRZ-BHNWBGBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(SC1)C[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652536 |

Source

|

| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91294-63-2 |

Source

|

| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)